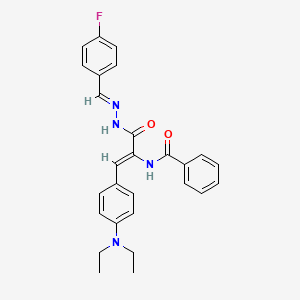![molecular formula C30H23NO2 B11550216 1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate](/img/structure/B11550216.png)
1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of an amine with a carbonyl compound. This particular compound features a naphthalene backbone, which is a polycyclic aromatic hydrocarbon, and a dimethylphenyl group, which adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate typically involves the following steps:
Formation of the Schiff Base: This is achieved by reacting 3,4-dimethylphenylamine with naphthaldehyde under acidic or basic conditions to form the imine linkage.
Esterification: The resulting Schiff base is then reacted with naphthalene-1-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of naphthoquinone derivatives.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, which may reduce the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene rings, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Naphthoquinone derivatives
Reduction: Amino derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The aromatic rings can also engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-ol
- 1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-amine
- 1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-thiol
Uniqueness
1-[(E)-[(3,4-Dimethylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate is unique due to its ester linkage, which can influence its solubility, reactivity, and overall stability compared to similar compounds with different functional groups. This uniqueness can be leveraged in various applications, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C30H23NO2 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C30H23NO2/c1-20-14-16-24(18-21(20)2)31-19-28-26-12-6-4-9-23(26)15-17-29(28)33-30(32)27-13-7-10-22-8-3-5-11-25(22)27/h3-19H,1-2H3 |
InChI Key |
XZOFNVFGNLQSTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{[(4-methoxyphenyl)(methyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11550134.png)
![4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11550142.png)
![N-({N'-[(E)-(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11550155.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11550163.png)

![4-[(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]benzamide](/img/structure/B11550176.png)
![4-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide](/img/structure/B11550184.png)
![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11550186.png)
![4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11550187.png)
![3-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B11550191.png)
![O-[3-(naphthalen-1-ylcarbamoyl)phenyl] (2-methylpropyl)carbamothioate](/img/structure/B11550192.png)

![N'-[(E)-[2-(Heptyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11550208.png)
![(5Z)-5-(2,3-dichlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11550210.png)
